molecular formula C13H17N B1337092 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine CAS No. 32018-56-7

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B1337092
CAS No.: 32018-56-7
M. Wt: 187.28 g/mol
InChI Key: MKIZSVUTUWPHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is an organic compound with the molecular formula C13H17N It is a member of the tetrahydropyridine family, which is characterized by a six-membered ring containing one nitrogen atom and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reduction of N-methylpyridinium salts using borohydride reagents . Another method includes the use of a modified Ireland-Claisen rearrangement, which leads to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated derivatives.

Scientific Research Applications

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzyl and methyl groups influence its interaction with biological targets and its overall stability.

Properties

IUPAC Name

1-benzyl-4-methyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIZSVUTUWPHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423620
Record name 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32018-56-7
Record name 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product was obtained analogously to IP 5b starting from 10.0 g (45.5 mmol) of 1-benzyl-4-methylpyridinium chloride. Yield: 7.15 g (84% of theoretical); C13H17N (M=187.281); calc.: molpeak (M+H)+: 188; found: molpeak (M+H)+: 188; Rf value: 0.95 (silica gel, EtOAc/MeOH/NH3 9:1:0.1).
[Compound]
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
EtOAc MeOH NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of the product from Method A (38 grams/0.171 mol) dissolved in 140 mL of 10:1 ethanol/water at 0° C. was added 16 grams (0.427 mol) of sodium borohydride portion-wise over 25 minutes. The resulting mixture stirred for 18 hours at room temperature, at which time, the reaction was quenched upon addition of 100 mL of water. The reaction mixture was filtered, the filter cake washed with water and ethylacetate, and the combined filtrates concentrated under reduced pressure to remove the organics. The residue was diluted with water (100 mL) and extracted 3 times with 150 mL with ethylacetate. The combined ethylacetate extracts were dried over Na2SO4 and concentrated to dryness in vacuo affording 32 grams (100%) of the title compound as a yellow oil. LRMS: 188 (M+1).
Quantity
38 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Customer
Q & A

Q1: What is the most efficient method for synthesizing 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine according to the research?

A1: The research article suggests that using potassium borohydride (KBH4) in methanol (MeOH) at -5°C provides a higher yield [] for the synthesis of this compound compared to using sodium borohydride (NaBH4). The researchers observed a yield of 90% with KBH4 compared to 80% with NaBH4 []. This difference is attributed to the milder reactivity of KBH4 with methanol, minimizing side reactions and improving product purity [].

Q2: Can you provide the spectroscopic data for this compound as reported in the research?

A2: The research provides the following 1H NMR (500 MHz, CDCl3) data for this compound: δ 7.39 – 7.32 (m, 4H), 7.29 – 7.26 (m, 1H), 5.40 – 5.38 (m, 1H), 3.60 (s, 2H), 2.97 – 2.96 (m, 2H), 2.58 (t, J = 5.8 Hz, 2H), 2.10 (br, 2H), 1.70 (br, 3H) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.